1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine
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Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Significance and Metabolic Pathways
The metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients reveals significant insights into the metabolic pathways of such complex molecules. Flumatinib, characterized by similar structural features to 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine, undergoes extensive metabolism in humans, leading to the identification of primary metabolites resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others. This research highlights the critical role of metabolic studies in understanding the pharmacokinetics of novel therapeutic agents (Gong et al., 2010).
Synthesis and Evaluation of Novel Compounds
Research into the synthesis of new chemical entities bearing the piperazine moiety, akin to this compound, demonstrates the compound's utility in generating potential antipsychotic agents. These studies provide a foundation for developing drugs with improved therapeutic profiles and fewer side effects, underscoring the importance of structural analogs in medicinal chemistry innovation (Norman et al., 1996).
Antimicrobial and Anticonvulsant Activities
The compound's structural framework serves as a basis for synthesizing derivatives with significant antimicrobial and anticonvulsant activities. By modifying the core structure, researchers have developed compounds that exhibit potent inhibitory effects against various bacterial strains and show promise as anticonvulsant agents. These findings underscore the potential of this compound derivatives in treating bacterial infections and neurological disorders, highlighting the compound's versatility in drug development (Patel et al., 2011; Rybka et al., 2017).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(6-chloropyridin-3-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-18-4-2-15(10-20-18)12-22-7-5-21(6-8-22)11-14-1-3-16-17(9-14)24-13-23-16/h1-4,9-10H,5-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXTWRUTXGYSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.